N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Mode of Action
The interaction of our compound with its targets likely involves non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions influence the compound’s biological effects . By binding to specific sites on proteins or enzymes, it can modulate their activity, leading to downstream changes in cellular processes.
Biochemical Pathways
While specific pathways affected by this compound are not well-documented, we can speculate based on its structural features. Thiazoles often participate in redox reactions, enzyme inhibition, and signal transduction pathways. For instance, they may interfere with metabolic pathways, cell signaling, or DNA replication
Action Environment
Environmental factors significantly impact drug efficacy and stability. Factors like pH, temperature, and light exposure affect its chemical stability. Additionally, interactions with other drugs or food components can alter its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: Used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
- N-(2-(2-(4-hydroxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
Uniqueness
N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCAPUWFAFTLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.